2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline is a synthetic organic compound characterized by the presence of chlorophenyl and sulfanyl groups attached to a tetrahydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 4-chlorothiophenol.
Formation of Intermediates: The initial step involves the reaction of 4-chlorobenzyl chloride with 4-chlorothiophenol in the presence of a base like sodium hydroxide to form 4-chlorobenzyl sulfide.
Cyclization: The intermediate is then subjected to cyclization with an appropriate amine, such as 2-aminobenzylamine, under acidic conditions to form the tetrahydroquinazoline core.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The chlorophenyl groups can be reduced to phenyl groups under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new materials with desirable properties.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of chlorophenyl and sulfanyl groups can enhance binding affinity to biological targets.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including advanced polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The chlorophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl groups can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
- 2-[(4-Bromophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
Uniqueness
Compared to similar compounds, 2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline is unique due to the presence of two chlorophenyl groups, which can enhance its binding affinity and specificity to certain biological targets. This dual chlorophenyl substitution also influences its chemical reactivity, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2S2/c22-15-7-5-14(6-8-15)13-26-21-24-19-4-2-1-3-18(19)20(25-21)27-17-11-9-16(23)10-12-17/h5-12H,1-4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDLWPYTKUIZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.